(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO4S and a molecular weight of 248.69 g/mol . It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses to introduce the (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonate: Similar in structure but with a different functional group.
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate: Another related compound with a different sulfonate group.
Uniqueness
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride is unique due to its specific reactivity and the ability to introduce the (2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl group into various molecules. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-5-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPLSQAWVJKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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